molecular formula C9H7BrO2 B13466814 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid

4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylicacid

Cat. No.: B13466814
M. Wt: 227.05 g/mol
InChI Key: ZGUVWEWSJSVSPJ-UHFFFAOYSA-N
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Description

The bicyclo[4.2.0]octa-1,3,5-triene scaffold is a strained bicyclic system with applications in pharmaceuticals and organic synthesis. Derivatives functionalized with halogens (e.g., Br, Cl, F) or other substituents at specific positions exhibit distinct physicochemical and biological properties. Below, we compare these analogs systematically.

Properties

Molecular Formula

C9H7BrO2

Molecular Weight

227.05 g/mol

IUPAC Name

4-bromobicyclo[4.2.0]octa-1(6),2,4-triene-7-carboxylic acid

InChI

InChI=1S/C9H7BrO2/c10-6-2-1-5-3-8(9(11)12)7(5)4-6/h1-2,4,8H,3H2,(H,11,12)

InChI Key

ZGUVWEWSJSVSPJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C1C=CC(=C2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid can be achieved through several synthetic routes. One common method involves the bromination of bicyclo[4.2.0]octa-1,3,5-triene followed by the introduction of a carboxylic acid group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a solvent such as dichloromethane. The carboxylation step can be carried out using carbon dioxide under high pressure and temperature conditions .

Chemical Reactions Analysis

4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group allow it to participate in a range of chemical reactions, including binding to enzymes and receptors. The pathways involved in its action depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparative Analysis of Structural Analogs

Key Compounds and Properties

The table below summarizes critical data for bicyclo[4.2.0]octa-1,3,5-triene derivatives:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Applications/Synthesis Methods References
Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid None (parent compound) C₉H₈O₂ 148.16 Pharmaceutical intermediate (e.g., Ivabradine synthesis)
7-Bromobicyclo[4.2.0]octa-1,3,5-triene Br (7) C₈H₅Br 181.03 Building block in organic synthesis
5-Chlorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid Cl (5) C₉H₇ClO₂ 182.60 Research chemical (potential bioactive agent)
4-Fluorobicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid F (4) C₉H₇FO₂ 166.15 Structural studies (electronic effects)
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid OMe (3,4) C₁₁H₁₂O₄ 208.21 Enzymatic synthesis for Ivabradine
Halogen Position and Reactivity
  • 7-Bromo Derivative : The bromine at position 7 (without a carboxylic acid group) enhances electrophilic aromatic substitution reactivity, making it a versatile synthon for cross-coupling reactions . Its molecular weight (181.03) and planar structure facilitate incorporation into benzocyclobutene-based polymers .
  • 5-Chloro-7-carboxylic Acid : Chlorine at position 5 increases lipophilicity (MW 182.60) and may modulate bioactivity, though its specific applications remain under investigation .
  • Its molecular weight (166.15) is lower than brominated analogs, favoring solubility .
Carboxylic Acid Functionalization

The parent bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid (MW 148.16) is a key intermediate in synthesizing Ivabradine, a cardiac drug. Enzymatic methods using recombinant nitrilases or lipases enable enantioselective production of its derivatives, as seen in the 3,4-dimethoxy variant (C₁₁H₁₂O₄, MW 208.21) .

Methoxylated Derivatives

The 3,4-dimethoxy derivative (C₁₁H₁₂O₄) demonstrates the importance of electron-donating groups in directing regioselective reactions during Ivabradine synthesis. Patent data highlight scalable enzymatic processes for this compound, achieving high enantiomeric excess (>99%) .

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